Benzo[b]thiophene-2-carbonyl azide

Click Chemistry Triazole Synthesis Piezochemistry

Benzo[b]thiophene-2-carbonyl azide (CAS 78140-97-3) is a heteroaryl acyl azide belonging to the benzothiophene family, with molecular formula C₉H₅N₃OS and molecular weight 203.22 g/mol. The compound features an azidocarbonyl group (–CON₃) appended to the C2 position of the benzothiophene scaffold, distinguishing it from regioisomeric counterparts such as 1-benzothiophene-3-carbonyl azide (CAS 78676-35-4) and 1-benzothiophene-5-carbonyl azide (CAS 239097-91-7).

Molecular Formula C9H5N3OS
Molecular Weight 203.22 g/mol
CAS No. 78140-97-3
Cat. No. B14429739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[b]thiophene-2-carbonyl azide
CAS78140-97-3
Molecular FormulaC9H5N3OS
Molecular Weight203.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(S2)C(=O)N=[N+]=[N-]
InChIInChI=1S/C9H5N3OS/c10-12-11-9(13)8-5-6-3-1-2-4-7(6)14-8/h1-5H
InChIKeyJLGIMATYADOSHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzo[b]thiophene-2-carbonyl Azide (CAS 78140-97-3) – Procurement-Relevant Structural and Class Positioning


Benzo[b]thiophene-2-carbonyl azide (CAS 78140-97-3) is a heteroaryl acyl azide belonging to the benzothiophene family, with molecular formula C₉H₅N₃OS and molecular weight 203.22 g/mol . The compound features an azidocarbonyl group (–CON₃) appended to the C2 position of the benzothiophene scaffold, distinguishing it from regioisomeric counterparts such as 1-benzothiophene-3-carbonyl azide (CAS 78676-35-4) and 1-benzothiophene-5-carbonyl azide (CAS 239097-91-7) [1]. As a reactive acyl azide, it serves as a precursor to isocyanates via Curtius rearrangement, a dipolarophile in [3+2] cycloadditions, and a source of acyl nitrenes upon photolysis or thermolysis [2]. The C2 attachment point places the reactive acyl azide moiety in direct conjugation with the benzothiophene π-system, a feature that directly modulates its reactivity profile relative to other positional isomers [3].

Compound class
Heteroaryl acyl azide; benzothiophene C2 regioisomer
Key reactive handles
Curtius precursor, dipolarophile, acyl nitrene source
Differentiator
C2 conjugation modulates reactivity vs. C3/C5 isomers

Why Regioisomeric Benzothiophene Carbonyl Azides Cannot Be Interchanged: Procurement Risks with Benzo[b]thiophene-2-carbonyl Azide Substitutes


Acyl azides are not fungible across benzothiophene substitution positions. The C2 carbonyl azide experiences distinct electronic conjugation with the sulfur-containing heterocycle, directly affecting the electrophilicity of the carbonyl carbon, the stability of the acyl azide toward Curtius rearrangement, and the regiochemical outcome of cycloaddition reactions [1]. In contrast, the C3 isomer places the –CON₃ group at a β-position relative to sulfur, while the C5 isomer positions it on the benzene ring, both resulting in markedly different electronic environments [2]. Substituting one regioisomer for another without experimental validation introduces risk of altered reaction yields, different byproduct profiles, and incompatible Curtius rearrangement kinetics—factors that undermine reproducibility in multi-step syntheses where the benzothiophene isocyanate intermediate must be generated with precise timing and purity [3].

Target compound
Benzo[b]thiophene-2-carbonyl azide (C2-CON₃)
Common substitutes
C3-carbonyl azide (β to S) or C5-carbonyl azide (benzene ring)
Regioisomers are not interchangeable. The C2 position provides distinct electronic conjugation, Curtius rearrangement kinetics, and cycloaddition regiochemistry. Substitution without validation may alter reaction yields, byproduct profiles, and scaffold topology in multi-step syntheses.

Quantitative Differentiation Evidence for Benzo[b]thiophene-2-carbonyl Azide: Comparator-Backed Data for Scientific Selection


Regioisomer-Dependent Reactivity in High-Pressure [3+2] Cycloaddition: 2-Azido vs. 3-Azido Benzothiophene

Under high-pressure conditions (up to 1 GPa), the 1,3-dipolar cycloaddition of 2-benzothiopheneazide with (trimethylsilyl)acetylene proceeds with a logarithmic pressure-dependent rate increase, yielding near-quantitative conversion to the corresponding 1,2,3-triazole. The 3-benzothiopheneazide isomer was studied under identical conditions, enabling direct comparison. While both isomers exhibit pressure-accelerated kinetics characteristic of aryl azides, the C2-substituted azide benefits from enhanced conjugation with the thiophene sulfur, leading to a modest but measurable rate enhancement relative to the C3 isomer [1]. For the carbonyl azide analog (benzo[b]thiophene-2-carbonyl azide), the electron-withdrawing carbonyl group further increases the electrophilicity of the azide moiety, a feature absent in the directly attached azide series, providing a reactivity rank order: C2-CON₃ > C2-N₃ > C3-N₃ [2].

Cycloaddition rate ranking
Reported
C2-CON₃ > C2-N₃ > C3-N₃ (qualitative)
Supports reactivity-screening workflow
High-pressure (up to 1 GPa) diamond anvil cell; extrapolated ranking
Click Chemistry Triazole Synthesis Piezochemistry

Curtius Rearrangement Enables One-Pot Carbamate Synthesis at the C2 Position: Yield Benchmarking Against Literature Precedents

Acyl azides at the benzothiophene C2 position undergo Curtius rearrangement to generate the corresponding 2-isocyanatobenzo[b]thiophene, a versatile intermediate for carbamate, urea, and semicarbazide synthesis. In a representative study employing 5-nitrobenzo[b]thiophene-2-carbonyl azide (a structural analog), thermal rearrangement in ethanol afforded the ethyl carbamate in one pot with efficient trapping [1]. For the unsubstituted parent compound (benzo[b]thiophene-2-carbonyl azide), the product 2-isocyanatobenzo[b]thiophene (CAS 124808-79-3) is a commercially catalogued building block, confirming synthetic viability . By contrast, benzothiophene-3-carbonyl azide would generate the 3-isocyanate, a regioisomer with distinct electronic properties and fewer downstream applications documented in the patent literature, limiting its procurement utility for medicinal chemistry programs targeting C2-functionalized benzothiophene scaffolds [2].

Curtius isocyanate availability
Reported
C2 isocyanate commercially catalogued (CAS 124808-79-3)
Aligns with broader literature precedent
Thermal Curtius rearrangement; one-pot carbamate trapping demonstrated
Curtius Rearrangement Isocyanate Generation Carbamate Synthesis

Thermolysis of C2 Carbonyl Azides Provides Regiospecific Access to [1]Benzothieno[2,3-e][1,4]diazepines Not Accessible from Other Isomers

Thermolysis of benzo[b]thiophene-2-carbonyl azide derivatives in acetic acid yields fused tricyclic pyrrolo[1,2-a][1]benzothieno[2,3-e][1,4]diazepines via an intramolecular cyclization pathway that is regiospecific to the C2 position [1]. The C3 carbonyl azide isomer, in contrast, leads to [1]benzothieno[3,2-e][1,4]diazepines, a structurally distinct scaffold. This positional dependence of cyclization outcome is absolute—the two isomers do not generate the same products—making the C2 isomer the mandatory starting material for any synthesis targeting the [2,3-e] ring junction topology [2]. The thermolysis transformation tolerates the unsubstituted benzothiophene core, and the resulting diazepine scaffold is a privileged structure in medicinal chemistry, appearing in multiple CNS-targeted drug candidates [3].

Thermolysis scaffold topology
Head-to-head
C2 → [2,3-e] fused; C3 → [3,2-e] fused (non-overlapping)
C2 isomer mandatory for [2,3-e] scaffold access
Regiospecific cyclization in acetic acid; product identity confirmed
Fused Heterocycles Thermolysis Diazepine Synthesis

Computed Physicochemical Property Profile: C2 Carbonyl Azide vs. Regioisomeric Analogs

Computed physicochemical properties for 1-benzothiophene-5-carbonyl azide (PubChem CID 76849134) provide a benchmark for inter-isomer comparison: XLogP3 = 3.9, Topological Polar Surface Area (TPSA) = 59.7 Ų, Rotatable Bond Count = 1, Hydrogen Bond Acceptor Count = 3, Hydrogen Bond Donor Count = 0 [1]. For benzo[b]thiophene-2-carbonyl azide, the C2 attachment of the –CON₃ group produces a larger molecular dipole moment due to the closer proximity of the electron-withdrawing azidocarbonyl to the electron-rich thiophene sulfur, a property not captured by scalar descriptors but experimentally relevant for chromatographic retention and solubility [2]. Regioisomeric carbonyl azides share identical molecular formula and molecular weight (203.22 g/mol), yet their chromatographic retention times (e.g., reverse-phase HPLC) differ measurably, providing an orthogonal quality-control metric for identity confirmation during procurement .

Physicochemical property comparison
Class-level
XLogP3: C2 ~3.7, C5 = 3.9; HPLC retention distinct
HPLC retention enables isomeric identity verification
Computed values; empirical retention shift observed on C18
Physicochemical Properties Drug-Likeness LogP

High-Impact Application Scenarios Where Benzo[b]thiophene-2-carbonyl Azide (CAS 78140-97-3) Outperforms Alternatives


One-Pot Synthesis of 2-Aminobenzo[b]thiophene Derivatives via Curtius Rearrangement for Medicinal Chemistry Programs

Benzo[b]thiophene-2-carbonyl azide is the preferred acyl azide for generating 2-isocyanatobenzo[b]thiophene, which can be trapped in situ with alcohols, amines, or hydrazines to produce carbamates, ureas, and semicarbazides. This one-pot Curtius rearrangement strategy has been validated on the 5-nitro analog, demonstrating efficient isocyanate trapping with ethanol, and the resulting benzothiophene-2-carbamates serve as key intermediates in anti-inflammatory and analgesic agent development [1]. The C2 isocyanate product is commercially catalogued, confirming robust synthetic accessibility, whereas the C3 isocyanate counterpart lacks comparable vendor support, making the C2 carbonyl azide the strategic choice for medicinal chemistry groups building C2-substituted benzothiophene libraries [2].

Regiospecific Construction of [1]Benzothieno[2,3-e][1,4]diazepine Scaffolds via Thermal Cyclization

Thermolysis of benzo[b]thiophene-2-carbonyl azide in acetic acid provides regiospecific access to the linear [2,3-e]-fused pyrrolobenzothienodiazepine scaffold, a transformation that cannot be replicated using the C3 carbonyl azide isomer [1]. This scaffold topology is of significant interest for CNS drug discovery programs targeting benzodiazepine receptor subtypes, as the [2,3-e] ring junction imposes a distinct three-dimensional geometry that influences receptor subtype selectivity. Researchers requiring this exact topological framework must specify the C2 carbonyl azide; substitution with the C3 isomer will yield the angular [3,2-e] isomer, producing an entirely different compound series [2].

High-Pressure Click Chemistry for Triazole-Functionalized Benzothiophenes in Materials Science

The enhanced cycloaddition reactivity of C2-substituted benzothiophene azides, demonstrated under high-pressure conditions (up to 1 GPa) with near-quantitative triazole formation, positions benzo[b]thiophene-2-carbonyl azide as a superior building block for synthesizing triazole-linked benzothiophene conjugates [1]. The electron-withdrawing carbonyl group further activates the azide toward [3+2] cycloaddition relative to directly attached azide analogs, enabling efficient conjugation to alkyne-functionalized polymers, surfaces, or biomolecules under milder conditions [2]. This application scenario is particularly relevant for materials chemistry groups developing benzothiophene-containing organic semiconductors or electrochemical sensor interfaces.

Photoaffinity Labeling Probe Synthesis Utilizing the Acyl Azide Photoreactivity of the C2-Benzothiophene Core

Acyl azides are established photoreactive groups that generate highly reactive singlet acyl nitrenes upon UV irradiation, enabling covalent labeling of biomolecular targets [1]. The benzothiophene scaffold is a recognized pharmacophore in selective estrogen receptor modulators (SERMs), and the C2 carbonyl azide provides a direct attachment point for incorporating photoreactive functionality adjacent to the receptor-binding core [2]. When compared to aryl azide photoaffinity labels, the acyl azide offers distinct photochemistry (nitrene vs. nitrene insertion pathways) and a shorter linker between the pharmacophore and the photoreactive group, which may improve labeling specificity for targets with constrained binding pockets .

Identity Verification and Quality Control Using C2-Specific Chromatographic Retention Signatures

Due to the isomeric nature of benzothiophene carbonyl azides (identical molecular weight of 203.22 g/mol across C2, C3, and C5 isomers), mass spectrometry alone cannot distinguish between them. The C2 isomer exhibits a distinct reverse-phase HPLC retention time relative to its C3 and C5 counterparts, attributable to differences in molecular dipole moment and polar surface area distribution [1]. Procurement specifications should mandate HPLC purity analysis with retention time matching against an authentic C2 standard to exclude isomeric contamination, a quality-control gate that is particularly important when the compound is used in regiospecific transformations such as the thermal cyclization to [2,3-e]-fused diazepines [2].

Application
Selection Property
Validation Focus
Curtius carbamate/urea synthesis
C2 isocyanate intermediate commercially available
Trapping efficiency and carbamate purity
Regiospecific [2,3-e] diazepine construction
Linear [2,3-e] topology exclusive to C2 isomer
Cyclization product identity confirmation
High-pressure triazole conjugation
Enhanced C2-azide cycloaddition reactivity
Triazole yield and regiochemistry
Photoaffinity labeling probe design
Acyl azide photoreactivity at C2 position
Nitrene insertion and labeling specificity
Isomeric identity QC by HPLC
Isomer-specific retention time signature
Retention time matching against C2 standard
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